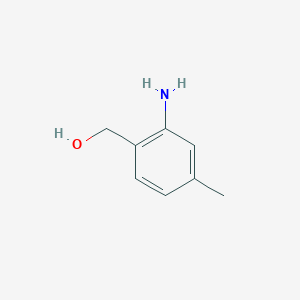

(2-Amino-4-methylphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-7(5-10)8(9)4-6/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXLRSYFDTULBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81335-87-7 | |

| Record name | 2-Amino-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81335-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Whitepaper: (2-Amino-4-methylphenyl)methanol (CAS 81335-87-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methylphenyl)methanol, with the CAS number 81335-87-7, is an organic compound featuring a benzyl alcohol scaffold substituted with an amino and a methyl group on the aromatic ring. Its structure presents multiple functional groups that can be synthetically manipulated, making it a potentially valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a summary of its current, albeit limited, publicly available information regarding its biological activity and applications.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key chemical and physical properties is presented in Table 1. This data is primarily derived from computational models and supplier specifications.[1][2][3]

| Property | Value | Source |

| CAS Number | 81335-87-7 | [1] |

| Molecular Formula | C₈H₁₁NO | [1][2][3] |

| Molecular Weight | 137.18 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CC1=CC=C(C(N)=C1)CO | [1] |

| Physical Form | Solid | |

| Purity | ≥95% to 98% (as commercially available) | [4][5] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [3] |

| Computed XLogP3 | 1.1 | [1] |

| Computed Hydrogen Bond Donor Count | 2 | [1] |

| Computed Hydrogen Bond Acceptor Count | 2 | [1] |

| Computed Rotatable Bond Count | 1 | [1] |

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the reduction of the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid. A strong reducing agent such as Lithium Aluminium Hydride (LiAlH₄) is typically used for this transformation.[6][7][8]

Experimental Protocol: Reduction of 2-Amino-4-methylbenzoic Acid

This protocol is a generalized procedure based on standard laboratory practices for LiAlH₄ reductions of carboxylic acids and should be adapted and optimized for specific laboratory conditions.[6][9]

Materials:

-

2-amino-4-methylbenzoic acid

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

10% (v/v) Sulfuric Acid

-

Saturated aqueous Sodium Sulfate solution

-

Anhydrous Sodium Sulfate

-

Silica gel for thin-layer chromatography (TLC)

-

Dichloromethane (for TLC)

Procedure:

-

Reaction Setup: An oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is flushed with dry nitrogen. A suspension of a molar excess of Lithium Aluminium Hydride in anhydrous THF is prepared in the flask.

-

Addition of Substrate: A solution of 2-amino-4-methylbenzoic acid in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The rate of addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete, as monitored by TLC (eluent: dichloromethane).

-

Quenching: The reaction flask is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water. This should be done with extreme care due to the vigorous evolution of hydrogen gas.

-

Workup: The resulting suspension is diluted with diethyl ether and stirred until a granular precipitate forms. The solid is removed by filtration and washed with diethyl ether.

-

Extraction and Drying: The combined organic filtrates are washed with water and then with brine. The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Biological Activity and Applications in Drug Development

As of the current literature survey, there is a notable absence of specific studies detailing the biological activity or direct applications of this compound in drug development. The compound is primarily available as a chemical intermediate from various suppliers, suggesting its use in the synthesis of more complex molecules.[10]

The structural motif of aminobenzyl alcohols is present in a range of biologically active compounds. However, without specific screening data for this particular molecule, any discussion of its potential pharmacological role would be speculative. Further research, including biological screening and derivatization studies, is required to elucidate any potential therapeutic applications.

Signaling Pathways and Experimental Workflows

There is currently no publicly available information that directly implicates this compound in any specific signaling pathways. Similarly, detailed experimental workflows involving this compound, beyond its synthesis, are not described in the scientific literature.

Should this molecule be identified as a hit in a biological screen, a typical experimental workflow to characterize its mechanism of action would involve:

Caption: General experimental workflow for a bioactive compound.

Conclusion

This compound (CAS 81335-87-7) is a readily available chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery. While its fundamental chemical and physical properties are documented, there is a significant gap in the scientific literature regarding its biological activity and potential therapeutic applications. The synthetic route via the reduction of 2-amino-4-methylbenzoic acid is a feasible approach for its preparation. Future research efforts should be directed towards the biological evaluation of this compound and its derivatives to explore their potential as new therapeutic agents.

References

- 1. This compound | C8H11NO | CID 436776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. 81335-87-7|this compound|BLD Pharm [bldpharm.com]

- 4. labcompare.com [labcompare.com]

- 5. calpaclab.com [calpaclab.com]

- 6. ch.ic.ac.uk [ch.ic.ac.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. byjus.com [byjus.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound [synhet.com]

Core Molecular Data of (2-Amino-4-methylphenyl)methanol

The molecular weight of (2-Amino-4-methylphenyl)methanol is 137.18 g/mol [1][2][3]. This compound, also known as 2-amino-4-methylbenzyl alcohol, is an organic building block used in various chemical syntheses.

Chemical and Physical Properties

Below is a summary of the key identifiers and computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C8H11NO | PubChem[1], Key Organics[4] |

| Molecular Weight | 137.18 g/mol | PubChem[1], BLD Pharm[2], ChemScene[3] |

| Monoisotopic Mass | 137.084063974 Da | PubChem[1] |

| CAS Number | 81335-87-7 | BLD Pharm[2], CP Lab Safety[5] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-amino-4-methylbenzyl alcohol | CP Lab Safety[5], PubChem[1] |

Technical Considerations

The query for a molecular weight is a request for a fundamental, calculated property of a chemical compound. As such, an in-depth technical guide, detailed experimental protocols for its determination, or associated signaling pathways are not applicable. The molecular weight is derived from the molecular formula and the atomic weights of its constituent elements.

Due to the nature of the request—a single, discrete data point—the creation of a logical or experimental workflow diagram using Graphviz is not relevant to the information provided.

References

An In-Depth Technical Guide to the Structure of (2-Amino-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of (2-Amino-4-methylphenyl)methanol. Due to the limited availability of public experimental data, this guide combines established chemical principles with data from analogous compounds to offer a robust resource for laboratory and research applications.

Chemical Identity and Physical Properties

This compound, also known as 2-amino-4-methylbenzyl alcohol, is an aromatic amino alcohol. Its structure consists of a benzene ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a hydroxymethyl group (-CH₂OH).

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 81335-87-7 | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| PubChem CID | 436776 | [1] |

| MDL Number | MFCD08275453 | [2] |

| Calculated LogP | 1.1 | [1] |

| Topological Polar Surface Area | 46.3 Ų | [1] |

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the methylene protons of the alcohol, the alcohol proton, and the amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the methylene carbon. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

Table 2: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Notes |

| -CH₃ | ~2.2 | ~20 | Singlet |

| -CH₂OH | ~4.5 | ~63 | Singlet |

| -OH | Variable (1-5) | - | Broad singlet, exchangeable with D₂O |

| -NH₂ | Variable (3-5) | - | Broad singlet, exchangeable with D₂O |

| Aromatic CH | 6.5 - 7.0 | 115 - 130 | Multiple signals (doublets, singlet) |

| Aromatic C-NH₂ | - | 145 - 150 | Quaternary carbon |

| Aromatic C-CH₃ | - | 135 - 140 | Quaternary carbon |

| Aromatic C-CH₂OH | - | 125 - 130 | Quaternary carbon |

| Aromatic C | - | 115 - 130 | Aromatic carbons |

Note: Predicted chemical shifts are based on standard NMR chemical shift tables and data for structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.[4][5][6][7]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | Strong, Broad |

| N-H Stretch (amine) | 3300-3500 | Medium, often two bands |

| C-H Stretch (aromatic) | 3000-3100 | Medium to Weak |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| C=C Stretch (aromatic) | 1500-1600 | Medium to Weak |

| C-O Stretch (alcohol) | 1000-1260 | Strong |

Note: These are typical ranges for the specified functional groups.[8][9][10][11][12]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 137. Key fragmentation patterns would likely involve the loss of water (M-18), the hydroxymethyl group (M-31), or cleavage of the C-C bond between the aromatic ring and the methylene group.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible and effective method is the reduction of the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Synthesis of this compound via Reduction of 2-Amino-4-methylbenzoic Acid

Materials:

-

2-Amino-4-methylbenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

10% Sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of 2-amino-4-methylbenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice-salt bath to approximately -10°C.

-

A solution or suspension of LiAlH₄ in anhydrous THF is added dropwise to the stirred solution of the carboxylic acid, maintaining the temperature below 10°C.[13]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water to decompose any excess LiAlH₄, followed by the addition of 10% sulfuric acid.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or recrystallization.

This protocol is based on general procedures for the LiAlH₄ reduction of carboxylic acids and should be performed with appropriate safety precautions due to the pyrophoric nature of LiAlH₄.[13][14][15]

Logical Workflow and Pathway Visualizations

As there is no specific signaling pathway associated with this compound in the public domain, a logical workflow for its synthesis and characterization is presented below. This workflow is essential for researchers planning to synthesize and verify the structure of this compound.

Caption: Synthesis and Characterization Workflow.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and a primary alcohol, allows for its incorporation into a wide range of more complex molecules. In drug development, such scaffolds are often utilized in the synthesis of novel heterocyclic compounds and as fragments in fragment-based drug discovery campaigns. While specific applications leading to marketed drugs are not prominent in the literature, its structural motifs are present in various biologically active compounds.

This document is intended for research purposes only and all experimental procedures should be conducted with appropriate safety measures in a controlled laboratory setting.

References

- 1. This compound | C8H11NO | CID 436776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. keyorganics.net [keyorganics.net]

- 3. 81335-87-7 | this compound | Aryls | Ambeed.com [ambeed.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. spectrabase.com [spectrabase.com]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

A Comprehensive Technical Guide to (2-Amino-4-methylphenyl)methanol: Synthesis, Properties, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-methylphenyl)methanol, a key aromatic amine and alcohol, serves as a critical building block in modern medicinal chemistry. Its structural features make it an important intermediate in the synthesis of complex pharmaceutical agents. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its significant role in the development of the potassium-competitive acid blocker, Vonoprazan. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this versatile compound.

Chemical and Physical Properties

This compound, also known as 2-amino-4-methylbenzyl alcohol, is a white to yellow crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 81335-87-7 | PubChem |

| Molecular Formula | C₈H₁₁NO | PubChem |

| Molecular Weight | 137.18 g/mol | PubChem[1] |

| Appearance | White to yellow powder or crystals | Sigma-Aldrich |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported | |

| InChI Key | OPXLRSYFDTULBU-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=CC(=C(C=C1)N)CO | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of the corresponding carboxylic acid, 2-amino-4-methylbenzoic acid. The following protocol details a standard laboratory procedure using Lithium Aluminum Hydride (LiAlH₄) as the reducing agent.

Experimental Protocol: Reduction of 2-Amino-4-methylbenzoic Acid

Materials:

-

2-Amino-4-methylbenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous solution of sodium sulfate (Na₂SO₄)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard inert atmosphere glassware (flame-dried)

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is assembled. The system is purged with dry nitrogen.

-

Reagent Preparation: In the flask, a suspension of LiAlH₄ (2.0 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

-

Substrate Addition: The flask is cooled to 0 °C using an ice bath. A solution of 2-amino-4-methylbenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by cooling the flask to 0 °C and slowly adding water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then again by water. This is done until a granular precipitate is formed.

-

Work-up: The solid is filtered off and washed with THF. The combined filtrate is dried over anhydrous MgSO₄.

-

Purification: The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography to afford pure this compound.

Application in Drug Development: Synthesis of Vonoprazan (TAK-438)

This compound is a pivotal intermediate in the synthesis of Vonoprazan (TAK-438), a novel potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders.[2][3][4] Vonoprazan functions by reversibly inhibiting the H+, K+-ATPase (proton pump) in gastric parietal cells.[2][3]

The synthesis of Vonoprazan from this compound involves a multi-step process. A generalized synthetic scheme is outlined below.

Experimental Protocol: Synthesis of Vonoprazan (Illustrative)

This protocol is a simplified representation of the synthetic route.

-

Protection of the amino group: The amino group of this compound is first protected, for instance, by reacting it with a suitable protecting agent like di-tert-butyl dicarbonate (Boc₂O) to form a Boc-protected intermediate.

-

Oxidation of the alcohol: The primary alcohol is then oxidized to an aldehyde using a mild oxidizing agent such as manganese dioxide (MnO₂) or Dess-Martin periodinane.

-

Condensation and Cyclization: The resulting aldehyde undergoes a condensation reaction with a suitable pyrrole derivative, followed by cyclization to form the core pyrrole structure of Vonoprazan.

-

Sulfonylation: The pyrrole nitrogen is then sulfonated using 3-pyridinesulfonyl chloride.

-

Deprotection: Finally, the protecting group on the amino group is removed under acidic conditions to yield Vonoprazan.

References

The Versatile Building Block: A Technical Guide to (2-Amino-4-methylphenyl)methanol

An In-Depth Review for Chemical Researchers and Pharmaceutical Development Professionals

(2-Amino-4-methylphenyl)methanol, a key organic intermediate, serves as a pivotal building block in the synthesis of complex molecules, particularly within the pharmaceutical industry. This guide offers a comprehensive overview of its chemical identity, synthesis, analytical characterization, and significant applications, providing researchers and drug development professionals with a thorough understanding of its utility and practical considerations.

Chemical Identity and Nomenclature

While commonly referred to as 2-amino-4-methylbenzyl alcohol, the IUPAC name for this compound is this compound.[1][2] For clarity and precision in scientific communication, it is advisable to use its IUPAC name or its universally recognized CAS number.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-amino-4-methylbenzyl alcohol, (2-amino-4-methyl-phenyl)methanol | [2] |

| CAS Number | 81335-87-7 | [2] |

| Molecular Formula | C₈H₁₁NO | [2] |

| Molecular Weight | 137.18 g/mol | [2] |

| PubChem CID | 436776 | [1][2] |

Synthesis of this compound: A Practical Approach

The most common and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, 4-methyl-2-nitrobenzyl alcohol.[3] This transformation is a staple in organic synthesis, and various reducing agents can be employed. A widely used and effective method is catalytic hydrogenation.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 4-methyl-2-nitrobenzaldehyde:

-

Reduction of the Aldehyde: The aldehyde group of 4-methyl-2-nitrobenzaldehyde is selectively reduced to a primary alcohol to yield 4-methyl-2-nitrobenzyl alcohol.

-

Reduction of the Nitro Group: The nitro group of 4-methyl-2-nitrobenzyl alcohol is then reduced to a primary amine to afford the final product, this compound.

References

An In-depth Technical Guide to the Synthesis of (2-Amino-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for (2-Amino-4-methylphenyl)methanol, a key intermediate in various chemical and pharmaceutical applications. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and includes workflow diagrams to elucidate the synthetic processes.

Introduction

This compound, also known as 2-amino-4-methylbenzyl alcohol, is an aromatic amino alcohol with the chemical formula C₈H₁₁NO. Its structure, featuring both a reactive amino group and a primary alcohol on a substituted benzene ring, makes it a versatile building block in organic synthesis. It serves as a crucial precursor for the synthesis of a variety of heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and drug development.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through the reduction of commercially available starting materials. The two primary routes involve the reduction of either an aldehyde or a carboxylic acid functionality. A third, multi-step approach commencing from a nitro-substituted precursor is also a viable, albeit longer, pathway.

The primary synthetic strategies are:

-

Pathway 1: Reduction of 2-Amino-4-methylbenzaldehyde.

-

Pathway 2: Reduction of 2-Amino-4-methylbenzoic acid.

-

Pathway 3: Reduction of the nitro group of (4-Methyl-2-nitrophenyl)methanol.

This guide will focus on the most direct and commonly employed methods, Pathways 1 and 2, providing detailed experimental procedures and comparative data.

Pathway 1: Reduction of 2-Amino-4-methylbenzaldehyde

This pathway involves the selective reduction of the aldehyde group of 2-Amino-4-methylbenzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones, leaving the amino group intact.

Caption: Synthesis of this compound via aldehyde reduction.

Experimental Protocol: Sodium Borohydride Reduction

Materials:

-

2-Amino-4-methylbenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (or Methanol)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-4-methylbenzaldehyde (1.0 eq.) in ethanol (10 volumes).

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0-5 °C.

-

Remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 15 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-methylbenzaldehyde | N/A |

| Reagent | Sodium Borohydride (NaBH₄) | N/A |

| Solvent | Ethanol | N/A |

| Reaction Time | 2 - 4 hours | N/A |

| Temperature | 0 °C to Room Temperature | N/A |

| Typical Yield | 85 - 95% | N/A |

| Purity | >98% (after purification) | N/A |

Note: The provided quantitative data is based on typical yields for similar reductions and may vary depending on the specific reaction scale and conditions.

Pathway 2: Reduction of 2-Amino-4-methylbenzoic Acid

This pathway utilizes a more powerful reducing agent, Lithium Aluminium Hydride (LiAlH₄), to reduce the carboxylic acid group of 2-Amino-4-methylbenzoic acid to a primary alcohol. Due to the high reactivity of LiAlH₄, this reaction must be carried out under strictly anhydrous conditions using an aprotic solvent like tetrahydrofuran (THF).

Caption: Synthesis from 2-Amino-4-methylbenzoic acid via LiAlH₄ reduction.

Experimental Protocol: Lithium Aluminium Hydride Reduction

Materials:

-

2-Amino-4-methylbenzoic acid

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, a nitrogen inlet, and a magnetic stirrer.

-

Under a nitrogen atmosphere, suspend Lithium Aluminium Hydride (2.0-3.0 eq.) in anhydrous THF (15 volumes).

-

Dissolve 2-Amino-4-methylbenzoic acid (1.0 eq.) in anhydrous THF (10 volumes) and add it to the dropping funnel.

-

Slowly add the solution of the benzoic acid to the LiAlH₄ suspension at 0-5 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to afford the crude product.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Amino-4-methylbenzoic acid | N/A |

| Reagent | Lithium Aluminium Hydride (LiAlH₄) | N/A |

| Solvent | Anhydrous Tetrahydrofuran (THF) | N/A |

| Reaction Time | 4 - 8 hours | N/A |

| Temperature | Reflux | N/A |

| Typical Yield | 70 - 85% | N/A |

| Purity | >97% (after purification) | N/A |

Note: The provided quantitative data is based on typical yields for similar reductions and may vary depending on the specific reaction scale and conditions.

General Experimental Workflow

The overall process for the synthesis, purification, and analysis of this compound can be summarized in the following workflow.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed two primary and efficient pathways for the synthesis of this compound. The choice between the reduction of 2-Amino-4-methylbenzaldehyde with sodium borohydride and the reduction of 2-Amino-4-methylbenzoic acid with lithium aluminium hydride will depend on the availability of starting materials, desired scale, and the specific equipment and safety precautions available in the laboratory. Both methods, when performed with care, provide good to excellent yields of the target compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of this important chemical intermediate.

Biological Activity of (2-Amino-4-methylphenyl)methanol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Amino-4-methylphenyl)methanol and its analogs represent a class of chemical compounds with a versatile scaffold that has shown potential for a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological effects of these compounds, with a focus on their potential therapeutic applications. Due to the limited publicly available data on the specific biological activities of this compound itself, this guide draws upon research on closely related aminobenzyl alcohol derivatives to infer potential activities and structure-activity relationships. The information presented herein is intended to serve as a foundational resource to guide further research and drug development efforts in this area.

Data Presentation: Summary of Biological Activities

While specific quantitative data for this compound is scarce in the literature, studies on analogous compounds, particularly other isomers and substituted aminobenzyl alcohols, indicate potential in several therapeutic areas. The following tables summarize the observed biological activities and, where available, quantitative data for related compounds.

Table 1: Anticancer Activity of Aminobenzyl Alcohol Analogs

| Compound Class | Cell Line(s) | Activity Type | IC50 (µM) | Reference |

| Aminobenzylnaphthols | BxPC-3 (pancreatic), HT-29 (colorectal) | Cytotoxicity | 11.55 - 111.5 | [1][2][3] |

| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231, MCF-7 (breast) | Cytotoxicity | 1.81 - >100 | [4] |

| Quinazolinone derivatives with aminobenzothiazole moiety | A549 (lung) | Antiproliferative | 8.27 | [5] |

Table 2: Antimicrobial and Antifungal Activity of Amino Alcohol Analogs

| Compound Class | Microorganism(s) | Activity Type | MIC (µg/mL) | Reference |

| Methanol extracts of various food plants | Multidrug-resistant Enteric bacteria | Antibacterial | 32 - 1024 | [6] |

| 2-Amino/Methoxy-nicotinonitrile derivatives | Bacillus megaterium, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Aspergillus niger | Antibacterial/Antifungal | Not specified (zone of inhibition) | [7] |

Table 3: Schistosomicidal Activity of Aminobenzyl Alcohol Analogs

| Compound Class | Organism | Activity Type | Observations | Reference |

| 4-[amino-(polycarbon-lower-alkyl)-amino]-2-halobenzyl alcohols | Schistosoma mansoni | Schistosomicidal | Higher activity and lower toxicity than parent compound | [8] |

| Alkylaminooctanethiosulfuric acids | Schistosoma mansoni | Schistosomicidal | Interruption of oviposition, reduction in worm burden | [9] |

| N-alkylated diamines and amino alcohols | Schistosoma mansoni | Schistosomicidal | 100% mortality of adult worms at 100 µM | [10] |

Structure-Activity Relationships (SAR)

Based on the available literature for aminobenzyl alcohol derivatives, the following general structure-activity relationships can be inferred:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly influence biological activity. Halogenation, as seen in some schistosomicidal compounds, can enhance potency.[8]

-

Amino Group Modification: Derivatization of the amino group can modulate activity. For instance, the introduction of polycarbon-lower-alkyl-amino chains has been shown to increase schistosomicidal effects.[8]

-

Hydroxyl Group Modification: While less explored for this specific scaffold, modifications of the benzyl alcohol hydroxyl group in other contexts are known to affect bioavailability and activity.

-

Overall Molecular Architecture: More complex derivatives, such as aminobenzylnaphthols and quinazolinones incorporating an aminobenzothiazole moiety, have demonstrated potent anticancer activity, suggesting that using the this compound core as a building block for larger molecules is a promising strategy.[1][2][3][5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity and for ensuring the reproducibility of results. The following are standard protocols for the key assays mentioned in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound analogs (test compounds)

-

Vehicle control (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include wells with vehicle control and untreated cells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

96-well microtiter plates

-

Test compounds

-

Positive control antibiotic

-

Inoculum standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well with a standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (microbe and medium), a negative control (medium only), and a control with a known antibiotic.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a hypothetical signaling pathway for apoptosis induction by a cytotoxic this compound analog and the general workflow for in vitro cytotoxicity screening.

Caption: Workflow for in vitro cytotoxicity screening of this compound analogs.

Caption: Hypothetical apoptotic signaling pathways induced by a cytotoxic analog.

Conclusion and Future Directions

The available evidence suggests that the this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and parasitology. However, a significant lack of specific biological data for the parent compound and its close analogs necessitates further investigation.

Future research should focus on the following:

-

Synthesis and Screening of Analog Libraries: A systematic synthesis of this compound analogs with diverse substitutions on the aromatic ring and modifications of the amino and hydroxyl groups is required. These libraries should then be screened against a broad range of cancer cell lines, pathogenic microbes, and parasites to identify lead compounds.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: As quantitative data becomes available, robust QSAR models can be developed to guide the rational design of more potent and selective compounds.

-

Mechanism of Action Studies: For promising lead compounds, detailed mechanistic studies should be undertaken to identify their molecular targets and the signaling pathways they modulate.

-

In Vivo Efficacy and Toxicity Studies: Compounds that demonstrate significant in vitro activity should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.

By addressing these research gaps, the full therapeutic potential of this compound analogs can be elucidated, potentially leading to the development of new and effective treatments for a variety of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

- 5. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antibiotic-Modifying Activity of Methanol Extracts from Six Cameroonian Food Plants against Multidrug-Resistant Enteric Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Schistosomicidal activity of alkylaminooctanethiosulfuric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anthelmintic Effects of Alkylated Diamines and Amino Alcohols against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

The Unexplored Potential of (2-Amino-4-methylphenyl)methanol Derivatives in Drug Discovery: A Call for Further Research

Despite its promising structural features as a potential scaffold for novel therapeutics, a comprehensive review of the scientific literature reveals a significant gap in the exploration of derivatives of (2-Amino-4-methylphenyl)methanol. While the parent compound is commercially available and noted for its use as a pharmaceutical intermediate, detailed studies on its derivatization and the subsequent biological evaluation of resulting compounds are conspicuously absent from publicly accessible databases and scholarly articles.

This in-depth technical overview sought to consolidate the existing knowledge on the synthesis, biological activity, and mechanistic pathways of this compound derivatives. However, an exhaustive search of chemical and biomedical literature, including patent databases, yielded no specific examples of such derivatives having been synthesized and evaluated for their therapeutic potential. The parent compound, this compound, is well-documented in chemical supplier catalogs, with its basic physicochemical properties readily available. It is often categorized under pharmaceutical intermediates and reagents for synthesis in medicinal chemistry, suggesting its potential as a building block for more complex molecules. Yet, the realization of this potential remains undocumented in peer-reviewed research.

The initial objective of this guide was to provide researchers, scientists, and drug development professionals with a detailed resource, including structured quantitative data, experimental protocols, and visualizations of signaling pathways. The inability to locate any primary literature detailing the synthesis and biological characterization of this compound derivatives prevents the fulfillment of these core requirements.

This conspicuous absence of research presents a unique opportunity for the medicinal chemistry community. The structural alerts present in this compound, namely a primary aromatic amine and a benzylic alcohol, offer multiple avenues for chemical modification. These functional groups are amenable to a wide range of synthetic transformations, allowing for the creation of diverse chemical libraries. For instance, the amino group can be readily acylated, alkylated, or used as a handle for the construction of various heterocyclic systems. The benzylic alcohol can be oxidized, esterified, or etherified to introduce further diversity.

Given the dearth of existing research, the following sections outline a prospective research framework for exploring the derivatives of this compound, based on general principles of medicinal chemistry and drug discovery.

Hypothetical Synthetic Strategies and Potential Biological Targets

The derivatization of this compound could be approached through several well-established synthetic routes. A logical workflow for such an exploratory study is proposed below.

The Versatility of (2-Amino-4-methylphenyl)methanol: A Technical Review of its Applications in Synthesis and Drug Discovery

For Immediate Release

(2-Amino-4-methylphenyl)methanol, a versatile aromatic building block, is gaining increasing attention in the fields of synthetic chemistry and drug discovery. This technical guide provides an in-depth review of its applications, focusing on its role as a precursor for the synthesis of biologically active heterocyclic compounds, particularly quinazolines and quinolines. This document is intended for researchers, scientists, and drug development professionals.

This compound, with the CAS number 81335-87-7, is a readily available chemical intermediate.[1] Its bifunctional nature, possessing both an amino and a primary alcohol group on a substituted benzene ring, makes it a valuable starting material for the construction of a variety of complex molecules.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₁NO | [1] |

| Molecular Weight | 137.18 g/mol | [1] |

| CAS Number | 81335-87-7 | [1] |

Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary application of this compound lies in its utility as a precursor for the synthesis of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry due to their diverse pharmacological activities.

Synthesis of Quinazolines and Quinazolinones

This compound and its structural analogs, 2-aminobenzyl alcohols, are key starting materials for the synthesis of quinazolines and their oxidized derivatives, quinazolinones.[2][3] These nitrogen-containing heterocyclic compounds are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

A common synthetic strategy involves the condensation of the 2-aminobenzyl alcohol with an appropriate reaction partner, such as an aldehyde or nitrile, often facilitated by a metal catalyst.[3] The reaction proceeds through an initial dehydrogenation of the alcohol to the corresponding aldehyde, followed by cyclization and subsequent aromatization to yield the quinazoline core.

Experimental Protocol: Synthesis of 2-Substituted Quinazolines from (2-aminophenyl)methanols

The following is a general experimental protocol for the copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes to synthesize 2-substituted quinazolines. This method has been reported to be efficient and tolerate a variety of functional groups.[2]

Materials:

-

(2-Aminophenyl)methanol derivative (e.g., this compound)

-

Aldehyde

-

Cerium nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Copper catalyst (e.g., Cu(OAc)₂)

-

Solvent (e.g., Toluene)

Procedure:

-

To a solution of the (2-aminophenyl)methanol derivative and the aldehyde in a suitable solvent, add the cerium nitrate hexahydrate and ammonium chloride.

-

Add the copper catalyst to the reaction mixture.

-

Heat the reaction mixture under reflux for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted quinazoline.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; aldehyde [label="Aldehyde (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="In situ oxidation to\n2-amino-4-methylbenzaldehyde", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="Condensation and\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2-Substituted-7-methylquinazoline", fillcolor="#4285F4", fontcolor="#FFFFFF"]; catalyst [label="Copper Catalyst\n(e.g., Cu(OAc)₂)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> intermediate1 [color="#5F6368"]; aldehyde -> intermediate2 [color="#5F6368"]; intermediate1 -> intermediate2 [color="#5F6368"]; intermediate2 -> product [color="#5F6368"]; catalyst -> intermediate1 [style=dashed, arrowhead=open, color="#EA4335"]; catalyst -> intermediate2 [style=dashed, arrowhead=open, color="#EA4335"]; } enddot Caption: General workflow for the synthesis of 2-substituted-7-methylquinazolines.

Synthesis of Quinolines

Similarly, this compound can be utilized in the synthesis of quinolines, another important class of nitrogen-containing heterocycles. One approach involves the reaction of 2-aminobenzyl alcohols with ketones or secondary alcohols via an acceptorless dehydrogenation pathway catalyzed by transition metals like iridium or copper.[5]

Biological Activity of Derivatives

Derivatives of this compound, particularly those incorporating the quinazoline scaffold, have shown promising biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives.[3][6] These compounds can act as inhibitors of various protein kinases, such as epidermal growth factor receptor (EGFR) tyrosine kinase, which are often overexpressed in cancer cells.[7]

A study by El-Messery et al. (2017) investigated the anticancer activity of a series of 2,3,6-trisubstituted-7-methylquinazolin-4(3H)-ones, which are structurally related to derivatives of this compound. The cytotoxicity of these compounds was evaluated against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines using the MTT assay. Several compounds exhibited significant cytotoxic activity, with some being more potent than the standard drug gefitinib.[3][6]

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Selected 7-Methylquinazoline Derivatives

| Compound | HeLa | MDA-MB-231 |

| Gefitinib (Standard) | 4.3 | 28.3 |

| Compound 21 | 1.85 | 2.81 |

| Compound 22 | 2.15 | 2.37 |

| Compound 23 | 2.03 | 2.11 |

| Data extracted from El-Messery et al., 2017.[3][6] |

The potent activity of compounds 21-23 suggests that the 7-methylquinazoline scaffold is a promising template for the development of novel anticancer agents.[6]

// Nodes quinazoline [label="7-Methylquinazoline\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; egfr [label="EGFR Tyrosine Kinase", fillcolor="#FBBC05", fontcolor="#202124"]; inhibition [label="Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; downstream [label="Downstream Signaling\n(e.g., Proliferation, Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges quinazoline -> inhibition [color="#5F6368"]; egfr -> downstream [color="#5F6368"]; inhibition -> egfr [arrowhead=tee, color="#5F6368"]; downstream -> apoptosis [arrowhead=tee, style=dashed, color="#EA4335"]; } enddot Caption: Simplified mechanism of action for some quinazoline-based anticancer agents.

Antimicrobial Activity

Quinoline and quinazoline derivatives have also been investigated for their antimicrobial properties.[8] Their mechanism of action can vary, but may involve the inhibition of essential bacterial enzymes or the disruption of cell membrane integrity. While specific data for derivatives of this compound is limited, the broader class of quinolines has shown activity against a range of bacterial and fungal pathogens.[8]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active quinazoline and quinoline derivatives. The demonstrated anticancer activity of 7-methylquinazoline compounds highlights the potential of this scaffold in drug discovery. Further research into the synthesis and biological evaluation of novel derivatives of this compound is warranted to explore the full therapeutic potential of this chemical entity.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safety and Hazards of (2-Amino-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety information and potential hazards associated with (2-Amino-4-methylphenyl)methanol (CAS No. 81335-87-7). As a crucial intermediate in pharmaceutical and chemical synthesis, a thorough understanding of its safe handling, storage, and emergency protocols is paramount for the protection of laboratory personnel and the integrity of research. Due to the limited availability of in-depth toxicological data for this specific compound, this guide also draws upon information from structurally similar aminobenzyl alcohols to provide a more complete, albeit inferred, hazard profile. All data derived from analogous compounds will be explicitly noted.

Chemical Identification and GHS Classification

Proper identification is the first step in a robust safety protocol. The key identifiers and the Globally Harmonized System (GHS) classification for this compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-Amino-4-methylbenzyl alcohol |

| CAS Number | 81335-87-7[1] |

| Molecular Formula | C₈H₁₁NO |

| GHS Pictogram | |

| Signal Word | Warning [2] |

| GHS Hazard Statements | H302: Harmful if swallowed[2] |

| GHS Precautionary Statements | P101: If medical advice is needed, have product container or label at hand.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Toxicological Profile: Knowns and Inferred Hazards

It is critical to handle this compound as if it possesses all the potential hazards of its close structural analogs until specific data becomes available.

| Hazard | This compound | Inferred Hazards from Analogous Compounds (e.g., 2-Aminobenzyl alcohol, 4-Aminobenzyl alcohol) |

| Acute Oral Toxicity | H302: Harmful if swallowed[2] | Harmful if swallowed. Ingestion of less than 150 grams may be fatal or cause serious health damage in animal studies.[3] |

| Acute Dermal Toxicity | No data available | May be harmful in contact with skin.[4] |

| Acute Inhalation Toxicity | No data available | May be harmful if inhaled, causing respiratory irritation.[4][5] |

| Skin Corrosion/Irritation | No data available | Causes skin irritation.[3][6] May accentuate pre-existing dermatitis.[3] Open cuts or abraded skin should not be exposed.[3] |

| Serious Eye Damage/Irritation | No data available | Causes serious eye irritation.[4][6] |

| Respiratory/Skin Sensitization | No data available | May cause skin sensitization.[3] Asthma-like symptoms may persist long after exposure.[3] |

| Carcinogenicity | No data available | Limited evidence of a carcinogenic effect for 4-aminobenzyl alcohol.[3] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | May cause respiratory irritation.[5][6] |

| Aspiration Hazard | No data available | No data available |

A significant concern with aromatic amines is the potential to cause methemoglobinemia , a condition where the blood's ability to carry oxygen is reduced.[3] While not confirmed for this specific compound, it is a known hazard for many arylamines and should be considered a potential risk.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is non-negotiable. The following protocols are based on the known and inferred hazards.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The following diagram illustrates the minimum required PPE for handling this compound.

Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.

-

Do not eat, drink, or smoke in laboratory areas.

-

Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.

Storage and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommendations vary from 2-8°C to ambient room temperature. Consult the supplier-specific SDS. | Prevents degradation and potential pressure build-up in the container. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Aromatic amines can be sensitive to oxidation. |

| Light | Keep in a dark place, protected from direct sunlight. | Prevents light-induced degradation. |

| Container | Keep container tightly closed in a dry and well-ventilated place. | Prevents contamination and release of vapors. |

| Incompatibilities | Avoid strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3] | Can lead to vigorous or explosive reactions. |

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not allow it to enter drains or the environment.

Emergency Procedures

A clear and practiced emergency response plan is crucial.

First-Aid Measures

The following flowchart outlines the initial first-aid response to exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3] Fine dust may form explosive mixtures with air.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Section 3.2. Avoid breathing dust and contact with skin and eyes.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Use dry cleanup procedures and avoid generating dust.[3] Sweep up and shovel into a suitable, closed container for disposal.

Conclusion

While this compound is a valuable chemical intermediate, it must be handled with the respect and caution due to a potentially hazardous substance. The primary known hazard is that it is harmful if swallowed. However, the potential for skin, eye, and respiratory irritation, as well as skin sensitization, should be inferred from structurally similar compounds. Adherence to the engineering controls, personal protective equipment recommendations, and emergency procedures outlined in this guide is essential for maintaining a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier for the most current information.

References

A Technical Guide to the GHS Classification of (2-Amino-4-methylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Chemical Identifier: (2-Amino-4-methylphenyl)methanol CAS Number: 81335-87-7[1] Molecular Formula: C8H11NO[1]

This document provides a detailed overview of the Globally Harmonized System (GHS) classification for this compound, compiled from available safety and hazard information. The guide is intended to inform researchers and professionals in drug development about the potential hazards associated with this compound, ensuring safe handling and use.

GHS Hazard Classification

This compound is classified under GHS with a primary warning for its harmful and irritant properties.[1][2] The classification is based on its potential to cause adverse health effects upon exposure.

Summary of GHS Classification:

| Classification Element | Description | Reference |

| Signal Word | Warning | [1] |

| Hazard Pictogram | GHS07: Harmful/Irritant | [1][2] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 | [1] |

Detailed Hazard and Precautionary Statements

The hazard (H) and precautionary (P) statements provide specific information on the nature of the hazards and the recommended measures to minimize or prevent adverse effects.

Hazard Statements (H-Statements):

| Code | Statement | Description |

| H302 | Harmful if swallowed.[1][3][4] | Indicates acute toxicity if the substance is ingested. |

| H315 | Causes skin irritation.[1][3][4] | Denotes that direct contact with skin can lead to irritation. |

| H319 | Causes serious eye irritation.[1][3][4] | Indicates that contact with eyes can result in significant irritation. |

| H335 | May cause respiratory irritation.[1][3][4] | Refers to the potential for irritation of the respiratory tract upon inhalation. |

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided to guide safe handling, storage, and disposal.

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P264 | Wash hands thoroughly after handling.[1] |

| P270 | Do not eat, drink or smoke when using this product.[1] |

| P271 | Use only outdoors or in a well-ventilated area.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P330 | Rinse mouth.[1] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. |

| P337+P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols & Quantitative Data

A search of publicly available literature and safety data repositories did not yield specific experimental protocols or quantitative toxicological data (e.g., LD50, LC50) for this compound that would form the basis of its GHS classification. This information is often proprietary and contained within the full Safety Data Sheet (SDS) provided by the manufacturer. For detailed toxicological information and the specific studies conducted, it is imperative to consult the official SDS for this compound.

Logical Workflow for Hazard Response

The following diagram illustrates the logical workflow from hazard identification to the appropriate response actions based on the GHS classification of this compound.

Caption: Hazard exposure and response workflow for this compound.

Signaling Pathways

Information regarding the specific signaling pathways or molecular mechanisms of toxicity for this compound is not available in the public domain. Research in this area would be necessary to elucidate its toxicological profile at a cellular and molecular level.

This guide is intended for informational purposes and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the manufacturer's SDS for complete and detailed safety information.

References

Spectroscopic Characterization of (2-Amino-4-methylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the organic compound (2-Amino-4-methylphenyl)methanol (CAS No: 81335-87-7; Molecular Formula: C₈H₁₁NO). Due to the limited availability of experimentally-derived spectra in public databases, this document presents predicted nuclear magnetic resonance (NMR) and infrared (IR) data, alongside the theoretical mass spectrometry (MS) value. These predictions are based on the known chemical structure and established spectroscopic principles for analogous functional groups.

This guide also outlines standardized experimental protocols for acquiring NMR, IR, and MS data, and includes a visual workflow for the general process of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic values for this compound.

Disclaimer: The data presented in these tables are predicted based on the chemical structure and have not been experimentally verified from public sources. Actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 6.8 - 7.2 | Multiplet | 3 | Aromatic C-H |

| ~ 4.6 | Singlet | 2 | -CH₂OH |

| ~ 4.0 (broad) | Singlet | 2 | -NH₂ |

| ~ 2.3 | Singlet | 3 | Ar-CH₃ |

| ~ 1.5 (broad) | Singlet | 1 | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 | C-NH₂ |

| ~ 138 | C-CH₃ |

| ~ 130 | Aromatic C-H |

| ~ 128 | Aromatic C-H |

| ~ 125 | C-CH₂OH |

| ~ 118 | Aromatic C-H |

| ~ 65 | -CH₂OH |

| ~ 21 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Strong, Broad | O-H stretch (alcohol) |

| 3400 - 3300 | Medium | N-H stretch (amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium | Aliphatic C-H stretch |

| 1620 - 1580 | Medium | Aromatic C=C stretch |

| 1520 - 1480 | Medium | Aromatic C=C stretch |

| 1250 - 1000 | Strong | C-O stretch (alcohol) |

| 1300 - 1200 | Medium | C-N stretch (aromatic amine) |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value | Notes |

| Molecular Weight | 137.18 g/mol | Calculated from the molecular formula C₈H₁₁NO |

| [M]+ | 137.0840 | Predicted monoisotopic mass of the parent radical cation |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆, or Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the total volume of the solution in the NMR tube is sufficient to cover the detector coils (typically a height of 4-5 cm).

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants to deduce the connectivity of the atoms.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (a few milligrams) of solid this compound in a volatile organic solvent (e.g., methylene chloride or acetone).

-

Place a few drops of the resulting solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment to account for atmospheric and instrumental contributions.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them with specific functional group vibrations.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of around 1-10 µg/mL.

-

-

Data Acquisition (using Electron Ionization - EI):

-

Introduce the sample into the ion source of the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, [M]⁺•), and also induces fragmentation.

-

The resulting ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Identify the peak corresponding to the molecular ion to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

In-Depth 1H NMR Spectrum Analysis of (2-Amino-4-methylphenyl)methanol: A Technical Guide

This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (2-Amino-4-methylphenyl)methanol. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral data, a detailed experimental protocol for acquiring the spectrum, and visual representations of the molecular structure and proton signaling pathways.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted based on the analysis of substituent effects on the aromatic ring and typical chemical shifts for similar functional groups. The expected chemical shifts (δ), multiplicities, and integration values for each proton are summarized in the table below. The predictions are based on a standard deuterated solvent such as CDCl3 and may vary slightly depending on the experimental conditions.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 6.65 | d | ~ 8.0 | 1H |

| H-5 | ~ 6.80 | d | ~ 8.0 | 1H |

| H-6 | ~ 6.95 | s | - | 1H |

| -CH2OH | ~ 4.60 | s | - | 2H |

| -NH2 | ~ 3.5 - 4.5 (broad) | s (broad) | - | 2H |

| -CH3 | ~ 2.25 | s | - | 3H |

| -OH | Variable (broad) | s (broad) | - | 1H |

Note: The chemical shifts for the -NH2 and -OH protons are highly dependent on solvent, concentration, and temperature, and they often appear as broad singlets due to proton exchange.

Experimental Protocol for 1H NMR Spectroscopy

The following protocol provides a detailed methodology for acquiring a high-resolution 1H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-